(S)-2-(2,6-Difluoro-3-methylphenyl)pyrrolidine
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Overview
Description
(S)-2-(2,6-Difluoro-3-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of fluorine atoms and a chiral center in this compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,6-Difluoro-3-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-3-methylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,6-Difluoro-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: The compound could be investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(2,6-Difluoro-3-methylphenyl)pyrrolidine depends on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,6-Difluorophenyl)pyrrolidine: Lacks the methyl group, which may affect its chemical and biological properties.
(S)-2-(3-Methylphenyl)pyrrolidine: Lacks the fluorine atoms, which can influence its reactivity and interactions.
(S)-2-Phenylpyrrolidine: Lacks both the fluorine atoms and the methyl group, making it less sterically hindered.
Properties
Molecular Formula |
C11H13F2N |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
(2S)-2-(2,6-difluoro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c1-7-4-5-8(12)10(11(7)13)9-3-2-6-14-9/h4-5,9,14H,2-3,6H2,1H3/t9-/m0/s1 |
InChI Key |
OGHWBSLUTFWOLH-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)F)[C@@H]2CCCN2)F |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2CCCN2)F |
Origin of Product |
United States |
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